![molecular formula C17H20N2O3S B4286732 2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
2-{[(4-butylphenyl)sulfonyl]amino}benzamide
Overview
Description
2-{[(4-butylphenyl)sulfonyl]amino}benzamide, also known as BPSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPSA is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is not fully understood. However, it is believed that 2-{[(4-butylphenyl)sulfonyl]amino}benzamide binds to zinc ions and forms a complex that can interact with various proteins and enzymes. This interaction can lead to changes in the biochemical and physiological functions of the cells.
Biochemical and Physiological Effects:
2-{[(4-butylphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. One of the major effects of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is its ability to selectively bind to zinc ions. This binding can lead to changes in the activity of various proteins and enzymes that are involved in zinc ion homeostasis. 2-{[(4-butylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the proliferation of cancer cells in vitro, which suggests that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is its ability to selectively bind to zinc ions. This makes it a useful tool for the detection of zinc ions in biological systems. 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is also relatively easy to synthesize, which makes it a cost-effective tool for scientific research. However, one of the limitations of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is its potential toxicity. Further studies are needed to determine the safety and toxicity of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide in vivo.
Future Directions
There are several future directions for the use of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide in scientific research. One potential direction is the development of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide-based fluorescent probes for the detection of other metal ions, such as copper and iron. Another potential direction is the development of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide-based anticancer agents that can selectively target cancer cells. Further studies are also needed to determine the safety and toxicity of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide in vivo, which will be important for the development of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide-based drugs.
Scientific Research Applications
2-{[(4-butylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is as a fluorescent probe for the detection of metal ions. 2-{[(4-butylphenyl)sulfonyl]amino}benzamide has been shown to selectively bind to zinc ions, which makes it a useful tool for the detection of zinc ions in biological systems. 2-{[(4-butylphenyl)sulfonyl]amino}benzamide has also been used as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[(4-butylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-3-6-13-9-11-14(12-10-13)23(21,22)19-16-8-5-4-7-15(16)17(18)20/h4-5,7-12,19H,2-3,6H2,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWSUCFZYPUPJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Butylphenyl)sulfonyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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